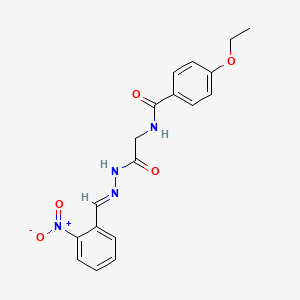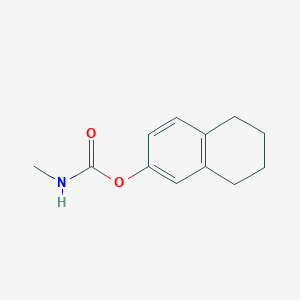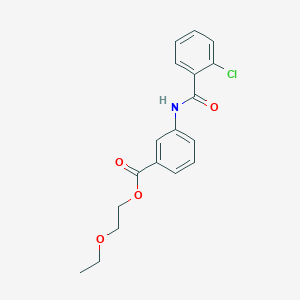
N-(2-nitrophenyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrofenil)-2-tiofenesulfonamida es un compuesto orgánico que pertenece a la clase de sulfonamidas. Se caracteriza por la presencia de un grupo nitrofenilo unido a un anillo de tiofeno a través de un enlace sulfonamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-nitrofenil)-2-tiofenesulfonamida normalmente implica la reacción de 2-nitroanilina con cloruro de tiofeno-2-sulfonilo. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción generalmente se realiza en un disolvente orgánico como diclorometano o cloroformo a temperatura ambiente .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento de producto consistentes. Además, las condiciones de reacción se pueden ajustar para minimizar la formación de subproductos y mejorar la eficiencia general del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-nitrofenil)-2-tiofenesulfonamida sufre diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Reducción: Ditionito de sodio en solución acuosa o gas hidrógeno con un catalizador de paladio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Reducción: El producto principal es N-(2-aminofenil)-2-tiofenesulfonamida.
Sustitución: Dependiendo del nucleófilo utilizado, se pueden formar diversas sulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
N-(2-nitrofenil)-2-tiofenesulfonamida tiene varias aplicaciones en investigación científica:
Química medicinal: Se investiga su potencial como agente antibacteriano y antifúngico debido a su parte sulfonamida.
Ciencia de materiales: El compuesto se puede utilizar en la síntesis de nuevos polímeros y materiales con propiedades electrónicas específicas.
Estudios biológicos: Se utiliza como una sonda en ensayos bioquímicos para estudiar las actividades enzimáticas y las interacciones de proteínas.
Mecanismo De Acción
El mecanismo de acción de N-(2-nitrofenil)-2-tiofenesulfonamida implica su interacción con objetivos biológicos como las enzimas. El grupo sulfonamida puede imitar la estructura de los sustratos naturales, lo que permite que el compuesto inhiba la actividad enzimática al unirse al sitio activo. Esta inhibición puede interrumpir las vías bioquímicas esenciales en los microorganismos, lo que lleva a su muerte .
Comparación Con Compuestos Similares
Compuestos similares
N-(2-nitrofenil)pirrol-2-carboxaldehído: Similar en estructura pero contiene un anillo de pirrol en lugar de un anillo de tiofeno.
2-(2-nitrofenil)-1H-bencimidazol: Contiene un anillo de benzimidazol y exhibe actividades biológicas similares.
Singularidad
N-(2-nitrofenil)-2-tiofenesulfonamida es única debido a su combinación de un grupo nitrofenilo y un anillo de tiofeno, lo que le confiere propiedades electrónicas y reactividad distintas. Esto lo convierte en un compuesto valioso para desarrollar nuevos materiales y estudiar los mecanismos de inhibición enzimática .
Propiedades
Número CAS |
53442-37-8 |
|---|---|
Fórmula molecular |
C10H8N2O4S2 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
N-(2-nitrophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8N2O4S2/c13-12(14)9-5-2-1-4-8(9)11-18(15,16)10-6-3-7-17-10/h1-7,11H |
Clave InChI |
AEYZAEXMPDUVJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004812.png)
![N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine](/img/structure/B12004818.png)

![(8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12004834.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004841.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004849.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004856.png)
![Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12004860.png)
![5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12004863.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004875.png)
